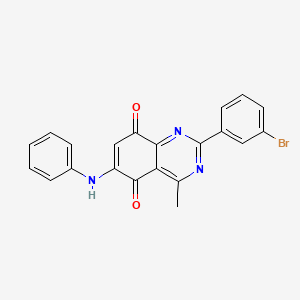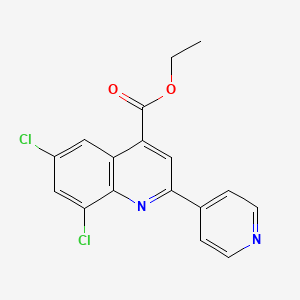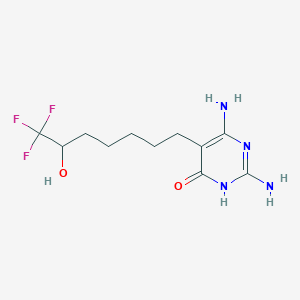![molecular formula C12H23NO B12909683 N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine CAS No. 18134-46-8](/img/structure/B12909683.png)
N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine is an organic compound with the molecular formula C11H21NO. This compound is characterized by the presence of a cyclohexane ring, a tetrahydrofuran ring, and a methylamine group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine typically involves the reaction of cyclohexanone with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methylamine to yield the final product. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
N-Methyl-1-(tetrahydrofuran-2-yl)methanamine: A related compound with a simpler structure.
Uniqueness
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine is unique due to its combination of a cyclohexane ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical and industrial applications.
Propiedades
Número CAS |
18134-46-8 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
N-methyl-2-(oxolan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H23NO/c1-13-12-7-3-2-5-10(12)9-11-6-4-8-14-11/h10-13H,2-9H2,1H3 |
Clave InChI |
BKGOBLQSEWHMKD-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCCC1CC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)




![N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12909661.png)
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)




